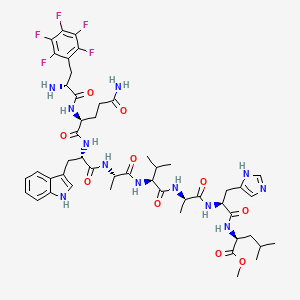

BIM-26226

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C49H63F5N12O10 |

|---|---|

Molecular Weight |

1075.1 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoate |

InChI |

InChI=1S/C49H63F5N12O10/c1-21(2)14-34(49(75)76-7)65-47(73)33(16-26-19-57-20-59-26)63-42(68)23(5)61-48(74)41(22(3)4)66-43(69)24(6)60-46(72)32(15-25-18-58-30-11-9-8-10-27(25)30)64-45(71)31(12-13-35(56)67)62-44(70)29(55)17-28-36(50)38(52)40(54)39(53)37(28)51/h8-11,18-24,29,31-34,41,58H,12-17,55H2,1-7H3,(H2,56,67)(H,57,59)(H,60,72)(H,61,74)(H,62,70)(H,63,68)(H,64,71)(H,65,73)(H,66,69)/t23-,24+,29-,31+,32+,33+,34+,41+/m1/s1 |

InChI Key |

ZCTCXFYZJYFGAQ-ZZXDJSGYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC4=C(C(=C(C(=C4F)F)F)F)F)N |

Canonical SMILES |

CC(C)CC(C(=O)OC)NC(=O)C(CC1=CN=CN1)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=C(C(=C(C(=C4F)F)F)F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

BIM-26226 as a Gastrin-Releasing Peptide Antagonist: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BIM-26226, a potent and selective antagonist for the gastrin-releasing peptide receptor (GRPR). This document details its mechanism of action, pharmacological data, and the experimental methodologies used for its characterization, aimed at facilitating further research and development.

Introduction to Gastrin-Releasing Peptide and its Receptor

Gastrin-releasing peptide (GRP) is a neuropeptide that plays a significant role in various physiological processes, including gastrointestinal hormone release, smooth muscle contraction, and epithelial cell proliferation.[1] Its effects are mediated through the gastrin-releasing peptide receptor (GRPR), also known as BB2, which is a G protein-coupled receptor (GPCR).[1] The GRPR is notably overexpressed in several cancers, including those of the prostate, breast, lung, and colon, making it a promising target for therapeutic intervention.[1][2] GRP and its receptor have been implicated as morphogens in colon cancer, influencing a more differentiated state and potentially retarding metastasis.[3]

This compound is a selective antagonist of the GRPR, demonstrating high affinity and potency in blocking GRP-mediated signaling.[4][5] Its ability to specifically target the GRP-preferring bombesin receptor subtype makes it a valuable tool for studying the physiological roles of GRP and for the potential development of novel cancer therapies.[4]

Pharmacological Profile of this compound

This compound acts as a competitive antagonist at the gastrin-releasing peptide receptor. By binding to the GRPR, it prevents the endogenous ligand, GRP, from activating the receptor and initiating downstream signaling cascades.[2] This blockade of GRP signaling has been shown to inhibit various physiological and pathological processes, including GRP-stimulated amylase release and tumor growth.[4][5]

In Vitro Efficacy

In vitro studies have demonstrated the potency of this compound in various cell-based assays. It effectively inhibits the binding of radiolabeled GRP to its receptor and antagonizes GRP-induced cellular responses.[6]

In Vivo Efficacy

In vivo models have further substantiated the therapeutic potential of this compound. Studies in animal models of pancreatic cancer have shown that this compound can inhibit GRP-stimulated tumor growth.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line/System | Value | Reference |

| IC50 (GRPR Binding) | Tumor cell membranes | 6 nM | [5] |

| IC50 (GRP-stimulated Amylase Release) | AR4-2J cells | 0.2 nM | [4] |

| IC50 (Bombesin-stimulated Amylase Release) | AR4-2J cells | 0.3 nM | [4] |

Table 2: In Vivo Activity of this compound

| Animal Model | Dosing Regimen | Effect | Reference |

| Rat model of pancreatic cancer | 30 and 100 μg/kg, s.c., 3 times daily for 14 days | Inhibits GRP-stimulated tumor growth | [4] |

| Rat model of colon cancer | 100 μg/kg, s.c., once daily for 6 weeks | No significant effect on tumor growth | [4] |

GRPR Signaling Pathway and Mechanism of Action of this compound

The gastrin-releasing peptide receptor is a Gq protein-coupled receptor.[7] Upon binding of GRP, the receptor activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including cell proliferation and hormone secretion. This compound competitively binds to the GRPR, preventing GRP from initiating this signaling pathway.

GRPR Signaling Pathway and this compound Inhibition.

Experimental Methodologies

The following sections provide detailed, representative protocols for the key experiments used to characterize GRPR antagonists like this compound.

Receptor Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound for the GRPR by measuring its ability to compete with a radiolabeled ligand.

Receptor Binding Assay Workflow.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture cells known to express GRPR (e.g., PC-3 cells) to confluence.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

In a multi-well plate, add the cell membrane preparation to each well.

-

Add a constant concentration of a radiolabeled GRP analog (e.g., 125I-[Tyr4]Bombesin).

-

Add varying concentrations of the unlabeled antagonist (this compound).

-

Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the antagonist concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

-

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium concentration.

Calcium Mobilization Assay Workflow.

Protocol:

-

Cell Preparation:

-

Seed GRPR-expressing cells (e.g., PC-3) into a 96-well or 384-well black, clear-bottom plate and culture overnight.

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer for 1 hour at 37°C.

-

-

Antagonist and Agonist Addition:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of this compound to the wells and incubate for a short period.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Inject a fixed concentration of GRP into the wells to stimulate calcium release.

-

-

Fluorescence Measurement and Data Analysis:

-

Monitor the fluorescence intensity in each well in real-time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Calculate the percentage of inhibition of the GRP-induced calcium response by this compound at each concentration.

-

Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

-

In Vivo Tumor Growth Inhibition Model

This assay evaluates the efficacy of an antagonist in a living organism bearing tumors that are dependent on or stimulated by GRP.

Protocol:

-

Tumor Xenograft Implantation:

-

Subcutaneously inject a suspension of human cancer cells that express GRPR (e.g., pancreatic or prostate cancer cells) into the flank of immunocompromised mice.

-

Allow the tumors to grow to a palpable size.

-

-

Treatment Administration:

-

Randomly assign the tumor-bearing animals to different treatment groups (e.g., vehicle control, GRP alone, this compound alone, GRP + this compound).

-

Administer the treatments according to a predetermined schedule (e.g., daily subcutaneous injections).

-

-

Tumor Growth Monitoring:

-

Measure the tumor dimensions with calipers at regular intervals throughout the study.

-

Calculate the tumor volume using a standard formula (e.g., Volume = 0.5 x length x width2).

-

Monitor the body weight of the animals as an indicator of general health.

-

-

Endpoint Analysis:

-

At the end of the study, euthanize the animals and excise the tumors.

-

Weigh the tumors and, if applicable, perform further analyses such as histology or biomarker assessment.

-

Compare the tumor growth rates and final tumor weights between the different treatment groups to determine the efficacy of the antagonist.

-

Conclusion

This compound is a highly potent and selective antagonist of the gastrin-releasing peptide receptor. Its ability to effectively block GRP-mediated signaling both in vitro and in vivo makes it an invaluable research tool for elucidating the roles of GRP in health and disease. Furthermore, its inhibitory effects on tumor growth in preclinical models highlight its potential as a lead compound for the development of novel targeted therapies for cancers that overexpress the GRPR. The data and methodologies presented in this guide provide a solid foundation for further investigation and development of this compound and other GRPR antagonists.

References

- 1. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 2. selectscience.net [selectscience.net]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Attenuation of Pancreatic Cancer In Vitro and In Vivo via Modulation of Nrf2 and NF-κB Signaling Pathways by Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gastrin-releasing peptide: in vivo and in vitro growth effects on an acinar pancreatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BIM-26226: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-26226 is a potent and selective synthetic peptide antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2), and the bombesin receptor (BN receptor). It is a valuable tool for investigating the physiological and pathophysiological roles of GRP and bombesin, particularly in the context of cancer cell proliferation and gastrointestinal functions. This guide provides a comprehensive overview of the structure, properties, and mechanism of action of this compound, including a summary of its biological activity, generalized experimental protocols, and a visualization of its signaling pathway.

Core Properties of this compound

This compound is a synthetic analog of bombesin, a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina.

| Property | Value |

| Molecular Formula | C49H63F5N12O10 |

| Molecular Weight | 1075.09 g/mol |

| Amino Acid Sequence | {D-F5 Phe}-Gln-Trp-{D-Ala}-Val-Ala-His-Leu-OMe |

| Sequence Shortening | {D-F5 Phe}-QW-{D-Ala}-VAHL-OMe |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO at 100 mg/mL (93.02 mM) with the need for ultrasonic treatment.[1] |

Biological Activity and Quantitative Data

This compound acts as a competitive antagonist at the GRPR and BN receptors, effectively blocking the downstream signaling initiated by their endogenous ligands, gastrin-releasing peptide (GRP) and bombesin. This antagonistic activity has been demonstrated in various in vitro and in vivo models.

Table 1: In Vitro Biological Activity of this compound

| Assay | Cell Line/System | Agonist | IC50 Value | Reference |

| GRPR Binding Affinity | Tumor cell membranes | GRP | 6 nM | [2] |

| Amylase Release Inhibition | AR4-2J cells | Bombesin (BN) | 0.3 nM | [3][4] |

| Amylase Release Inhibition | AR4-2J cells | Gastrin-Releasing Peptide (GRP) | 0.2 nM | [3][4] |

| [3H]Thymidine Incorporation Inhibition | Primary cultured pancreatic tumor cells | GRP | - | [1][3] |

| Calcium Mobilization Inhibition | AR4-2J cells | Bombesin (BN) | - | [1] |

Table 2: In Vivo Biological Activity of this compound

| Animal Model | Treatment | Effect | Reference |

| Lewis rats with transplanted pancreatic carcinoma | 30 and 100 µg/kg, s.c., 3 times daily for 14 days | Inhibited GRP-stimulated tumor growth.[3] | [3] |

| Colon cancer rat model | 100 µg/kg, s.c., once daily for 6 weeks | Induced the synthesis of somatostatin receptors but had no effect on tumor growth.[3] | [3] |

Mechanism of Action and Signaling Pathway

The gastrin-releasing peptide receptor (GRPR) is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit of the heterotrimeric G-protein complex. Upon activation by its agonist, GRP, the Gq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including cell proliferation, hormone secretion, and smooth muscle contraction.

This compound, as a competitive antagonist, binds to the GRPR but does not induce the conformational change necessary for G-protein activation. By occupying the receptor's binding site, it prevents GRP from binding and initiating the downstream signaling cascade.

Caption: GRPR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound. These are based on standard laboratory practices and the available literature. Specific details may need to be optimized for individual laboratory conditions.

Solid-Phase Peptide Synthesis of this compound (Generalized Protocol)

This compound is a modified peptide and is synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Workflow Diagram:

Caption: Generalized workflow for solid-phase peptide synthesis of this compound.

Methodology:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Leu-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine). Add this activated amino acid to the resin to form the peptide bond.

-

Washing: After each deprotection and coupling step, thoroughly wash the resin with solvents like NMP and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence of this compound.

-

Final Deprotection: Once the full peptide chain is assembled, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol) to prevent side reactions.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical RP-HPLC.

-

Lyophilization: Lyophilize the purified peptide to obtain a stable, dry powder.

In Vitro Assays

This assay determines the affinity of this compound for the GRPR.

-

Membrane Preparation: Prepare cell membranes from a cell line known to express GRPR (e.g., AR4-2J cells) or from tumor tissue.

-

Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl buffer containing protease inhibitors).

-

Competitive Binding: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ligand for GRPR (e.g., [125I]-GRP) and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

This functional assay measures the ability of this compound to inhibit agonist-induced amylase secretion from pancreatic acinar cells.

-

Cell Culture: Culture AR4-2J cells, a rat pancreatic acinar cell line, in appropriate media.

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specific time.

-

Stimulation: Stimulate the cells with a constant concentration of an agonist (e.g., bombesin or GRP).

-

Supernatant Collection: After a defined incubation period, collect the cell culture supernatant.

-

Amylase Measurement: Measure the amylase activity in the supernatant using a commercially available amylase assay kit.

-

Data Analysis: Plot the percentage of amylase release inhibition as a function of the this compound concentration and determine the IC50 value.

This assay assesses the effect of this compound on cell proliferation.

-

Cell Culture: Culture a relevant cell line (e.g., primary pancreatic tumor cells) in appropriate media.

-

Cell Plating: Seed the cells in a multi-well plate.

-

Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of a growth stimulus like GRP.

-

[3H]Thymidine Labeling: Add [3H]thymidine to the culture medium and incubate for a period to allow its incorporation into newly synthesized DNA.

-

Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester.

-

Scintillation Counting: Measure the amount of incorporated [3H]thymidine using a liquid scintillation counter.

-

Data Analysis: Analyze the data to determine the effect of this compound on cell proliferation.

This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium.

-

Cell Culture: Culture a suitable cell line (e.g., AR4-2J) on glass coverslips or in a black-walled, clear-bottom multi-well plate.

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence microscope or a plate reader.

-

Treatment and Stimulation: Add this compound to the cells, followed by the addition of an agonist (e.g., bombesin).

-

Fluorescence Measurement: Continuously record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

-

Data Analysis: Analyze the fluorescence data to determine if this compound can block the agonist-induced calcium influx.

Conclusion

This compound is a well-characterized and highly potent antagonist of the GRPR/BN receptor. Its ability to selectively block the signaling of GRP and bombesin makes it an indispensable research tool for elucidating the roles of these peptides in health and disease. The data presented in this guide highlight its potential for further investigation in the development of novel therapeutics, particularly in the field of oncology. The provided generalized protocols offer a starting point for researchers interested in working with this compound.

References

- 1. Diabetes recent research : publications | CeeD [ceed-diabete.org]

- 2. Effects of BIM26226, a potent and specific bombesin receptor antagonist, on amylase release and binding of bombesin-like peptides to AR4-2J cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gut Peptide Receptor Expression in Human Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

The Role of BIM-26226 in Bombesin Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-26226 is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), a subtype of the bombesin receptor family. This document provides a comprehensive technical overview of this compound's mechanism of action, its interaction with bombesin receptor signaling pathways, and detailed experimental protocols for its characterization. Quantitative data from key studies are presented in a structured format to facilitate analysis and comparison. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of bombesin receptor signaling and the development of related therapeutic agents.

Introduction to Bombesin Receptor Signaling

The bombesin family of peptides, including gastrin-releasing peptide (GRP), neuromedin B (NMB), and bombesin (BN), play crucial roles in a variety of physiological processes, including gastrointestinal functions, central nervous system regulation, and cell growth. These peptides exert their effects by binding to and activating a family of G protein-coupled receptors (GPCRs) known as bombesin receptors. There are three main subtypes of bombesin receptors in mammals:

-

BB1 Receptor (NMBR): High affinity for neuromedin B.

-

BB2 Receptor (GRPR): High affinity for gastrin-releasing peptide.

-

BB3 Receptor (BRS-3): An orphan receptor with no known endogenous ligand.

Activation of these receptors, particularly the GRPR, initiates a cascade of intracellular signaling events. Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, most notably Gq/11. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events can lead to a variety of cellular responses, including smooth muscle contraction, enzyme secretion, and cell proliferation.

This compound is a synthetic peptide analog that acts as a competitive antagonist at the GRPR, effectively blocking the binding of endogenous ligands like GRP and thereby inhibiting downstream signaling.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Receptor | Cell Line | Radioligand | Value (nM) | Reference |

| IC50 | GRPR | Acinar Pancreatic Carcinoma Membranes | [125I]-GRP | 6 | [1] |

Table 2: Functional Antagonist Activity of this compound

| Assay | Stimulant | Cell Type | Parameter | Value (nM) | Reference |

| Amylase Release | Bombesin | AR4-2J cells | IC50 | 0.3 | [1][2] |

| Amylase Release | GRP | AR4-2J cells | IC50 | 0.2 | [1][2] |

| [3H]Thymidine Incorporation | GRP-stimulated | Primary Cultured Pancreatic Tumor Cells | Significant Decrease | 0.1 nM - 1 µM | [1] |

| Intracellular Ca2+ Mobilization | Bombesin | AR4-2J cells | Blockade | 0.1 µM | [1] |

Bombesin Receptor Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical bombesin receptor signaling pathway and highlights the mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Radioligand Binding Assay

This protocol is adapted from the methods described in the characterization of this compound.[1]

Objective: To determine the binding affinity (IC50) of this compound for the gastrin-releasing peptide receptor (GRPR).

Materials:

-

Cell Membranes: Prepared from an acinar pancreatic carcinoma cell line expressing GRPR.

-

Radioligand: [125I]-Gastrin-Releasing Peptide ([125I]-GRP).

-

Competitor: this compound.

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, 0.1% bovine serum albumin (BSA), and a protease inhibitor cocktail.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).

-

Glass Fiber Filters: GF/C filters, pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation Cocktail.

-

Gamma Counter.

Procedure:

-

Membrane Preparation: Homogenize acinar pancreatic carcinoma cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard protein assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

150 µL of cell membrane suspension (containing a predetermined amount of protein).

-

50 µL of varying concentrations of this compound (competitor). For total binding wells, add 50 µL of binding buffer. For non-specific binding wells, add 50 µL of a high concentration of unlabeled GRP (e.g., 1 µM).

-

50 µL of [125I]-GRP at a final concentration near its Kd.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked GF/C filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.

Amylase Release Assay

This protocol is based on the functional characterization of this compound in AR4-2J cells.[1][2]

Objective: To determine the functional antagonist activity (IC50) of this compound by measuring its ability to inhibit bombesin- or GRP-stimulated amylase release.

Materials:

-

AR4-2J Cells: A rat pancreatic acinar carcinoma cell line.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum.

-

HEPES-buffered Ringer's Solution (HBRS): Containing 0.5% BSA.

-

Stimulants: Bombesin or Gastrin-Releasing Peptide (GRP).

-

Antagonist: this compound.

-

Amylase Assay Kit.

-

Spectrophotometer.

Procedure:

-

Cell Culture: Culture AR4-2J cells to near confluency.

-

Cell Preparation: Wash the cells with HBRS and resuspend them in fresh HBRS.

-

Pre-incubation: Aliquot the cell suspension into tubes and pre-incubate with varying concentrations of this compound for 15 minutes at 37°C.

-

Stimulation: Add a fixed concentration of bombesin or GRP (typically a concentration that elicits a submaximal response, e.g., EC50) to the cell suspensions and incubate for 30 minutes at 37°C.

-

Sample Collection: Centrifuge the tubes to pellet the cells. Collect the supernatant, which contains the released amylase.

-

Amylase Measurement: Determine the amylase activity in the supernatant using a commercial amylase assay kit according to the manufacturer's instructions.

-

Data Analysis: Express the amylase release as a percentage of the maximal response to the stimulant alone. Plot the percentage of inhibition against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This protocol is a generalized method for measuring the effect of this compound on bombesin-induced calcium flux.[1]

Objective: To assess the ability of this compound to block bombesin-induced increases in intracellular calcium concentration.

Materials:

-

AR4-2J Cells.

-

Culture Medium.

-

Calcium-sensitive Fluorescent Dye: E.g., Fura-2/AM or Fluo-8 AM.

-

Hanks' Balanced Salt Solution (HBSS): Buffered with HEPES.

-

Stimulant: Bombesin.

-

Antagonist: this compound.

-

Fluorescence Plate Reader or Microscope.

Procedure:

-

Cell Seeding: Seed AR4-2J cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with HBSS and then incubate them with the calcium-sensitive fluorescent dye (e.g., Fura-2/AM) in HBSS for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells with HBSS to remove excess dye.

-

Pre-treatment: Add varying concentrations of this compound to the wells and incubate for 10-15 minutes at room temperature.

-

Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence.

-

Stimulation: Inject a solution of bombesin into the wells while continuously monitoring the fluorescence.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Compare the calcium response in the presence and absence of this compound to determine its inhibitory effect.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the GRPR. Its ability to effectively block GRP- and bombesin-induced signaling pathways, as demonstrated by its low nanomolar IC50 values in binding and functional assays, makes it a valuable tool for studying the physiological and pathophysiological roles of the bombesin receptor system. The detailed experimental protocols provided in this guide offer a foundation for the in vitro characterization of this compound and other bombesin receptor modulators, which is essential for the ongoing development of novel therapeutics targeting this important class of receptors.

References

The Discovery and Pharmacological Profile of BIM-26226: A Potent Gastrin-Releasing Peptide Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BIM-26226 is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2), and the bombesin receptor (BN receptor). This synthetic peptide analogue has been instrumental in elucidating the physiological and pathophysiological roles of GRP and bombesin, particularly in oncology and gastroenterology. This technical guide provides a comprehensive overview of the history, discovery, and detailed pharmacological characterization of this compound, including its binding affinity, in vitro and in vivo activities, and the experimental protocols utilized for its evaluation.

History and Discovery

The development of this compound emerged from extensive structure-activity relationship (SAR) studies on bombesin, a 14-amino acid peptide originally isolated from the skin of the frog Bombina bombina. The research group of Dr. David H. Coy was a key contributor to the systematic development of bombesin receptor antagonists. Their work focused on modifying the C-terminal octapeptide region of bombesin, which is the shortest fragment that retains full biological activity.

Early efforts to create bombesin antagonists involved substitutions at various positions of the peptide backbone. A significant breakthrough was the discovery that substitutions with D-amino acids could confer antagonistic properties. This compound, chemically identified as [D-F5 Phe6, D-Ala11] bombesin (6-13) OMe, represents a refined analogue from this line of research. Its development was part of a broader effort to create potent and specific tools to probe the function of bombesin-like peptides and to explore their therapeutic potential, particularly in cancer where GRP can act as a growth factor.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Antagonist Potency of this compound

| Parameter | Receptor/Assay | Cell Line | Value (IC50) | Reference |

| GRPR Binding Affinity | Gastrin-Releasing Peptide Receptor | Tumour cell membranes | 6 nM | [1] |

| Amylase Release Inhibition | Bombesin-stimulated | Pancreatic acini | 0.3 nM | [2] |

| Amylase Release Inhibition | GRP-stimulated | Pancreatic acini | 0.2 nM | [2] |

Table 2: In Vitro and In Vivo Experimental Observations

| Experiment Type | Model System | Treatment | Key Findings | Reference |

| Cell Proliferation | Primary cultured pancreatic tumour cells | 0.1 nM - 1 µM this compound for 24h | Significantly decreased [3H]thymidine incorporation. | [2] |

| Intracellular Calcium Mobilization | AR4-2J cells | 0.1 µM this compound | Blocked bombesin-induced increase in Ca2+. | [2] |

| Tumor Growth (in vivo) | Rat model with transplanted pancreatic cancer | 30 and 100 µg/kg this compound (s.c.), 3 times daily for 14 days | Inhibited GRP-stimulated tumor growth. | [2] |

| Tumor Growth (in vivo) | Rat model of colon cancer | 100 µg/kg this compound (s.c.), once daily for 6 weeks | No significant effect on tumor growth, but induced somatostatin receptor synthesis. | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Solid-Phase Peptide Synthesis of Bombesin Analogues (General Protocol)

This compound and similar bombesin analogues are synthesized using automated solid-phase peptide synthesis (SPPS).[3]

Workflow for Solid-Phase Peptide Synthesis

Caption: General workflow for solid-phase peptide synthesis of bombesin analogues.

-

Resin Preparation: A suitable solid support, such as a 4-(hydroxymethyl)benzoic acid (HMBA) resin, is swelled in an appropriate solvent (e.g., dimethylformamide, DMF).[4]

-

Amino Acid Coupling: The C-terminal amino acid, protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus, is coupled to the resin. The coupling is typically mediated by a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like 1-hydroxybenzotriazole (HOBt).

-

Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the newly attached amino acid using a solution of piperidine in DMF.

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence until the desired peptide is assembled.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers (e.g., triisopropylsilane, water).

-

Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: The purified peptide is characterized by analytical RP-HPLC and mass spectrometry to confirm its identity and purity.[4]

Gastrin-Releasing Peptide Receptor (GRPR) Binding Assay

This assay determines the affinity of a compound for the GRPR.

Workflow for GRPR Competition Binding Assay

References

In-Depth Technical Guide: BIM-26226's Affinity for Gastrin-Releasing Peptide (GRP) Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of BIM-26226 for gastrin-releasing peptide (GRP) receptors. It includes a detailed summary of quantitative data, experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Affinity Data

This compound is a potent and selective antagonist for the gastrin-releasing peptide receptor (GRPR), also known as the BB2 receptor, which is a G protein-coupled receptor.[1] Its high affinity for GRP receptors has been demonstrated in multiple studies. The inhibitory concentration (IC50) values, which represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand, are summarized below.

| Parameter | Value (nM) | Assay System | Reference |

| IC50 | 6 | Tumor cell membranes | [2] |

| IC50 | 6 | Gastrin-Releasing Peptide Receptor (GRPR) | [3][4][5][6] |

| IC50 | 0.2 | GRP-stimulated amylase release | [3][4][5][6] |

| IC50 | 0.3 | Bombesin-stimulated amylase release | [3][4][5][6] |

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments used to determine the affinity of this compound for GRP receptors.

Radioligand Competitive Binding Assay

This assay is a cornerstone for determining the binding affinity of a test compound (in this case, this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the GRP receptor.

Objective: To determine the IC50 value of this compound for the GRP receptor.

Materials:

-

Cell Line: AR4-2J rat pancreatic carcinoma cells, which endogenously express GRP receptors.[7]

-

Radioligand: 125I-[Tyr4]-bombesin or 125I-[Tyr15]GRP.[7]

-

Test Compound: this compound.

-

Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash Buffer: Cold assay buffer.

-

Scintillation Fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Membrane Preparation:

-

Culture AR4-2J cells to confluency.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, add a fixed amount of the cell membrane preparation.

-

Add increasing concentrations of the unlabeled competitor, this compound.

-

Add a fixed concentration of the radioligand (e.g., 125I-[Tyr4]-bombesin).

-

For determining non-specific binding, add a high concentration of unlabeled GRP or bombesin to a separate set of tubes.

-

Incubate the tubes at a specific temperature (e.g., 37°C) for a predetermined time to reach equilibrium.

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold. This separates the bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in counting vials with scintillation fluid.

-

Measure the radioactivity on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a sigmoidal dose-response curve to determine the IC50 value.

-

Functional Assay: GRP-Stimulated Amylase Release

This functional assay measures the ability of this compound to inhibit the physiological response (amylase release) triggered by GRP receptor activation in pancreatic acinar cells.

Objective: To determine the IC50 of this compound in inhibiting GRP-stimulated amylase release.

Materials:

-

Cell Line: AR4-2J cells.

-

Stimulant: Gastrin-Releasing Peptide (GRP) or Bombesin.

-

Inhibitor: this compound.

-

Assay Buffer: A physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer).

-

Amylase Assay Kit: A commercially available kit to measure amylase activity.

-

Spectrophotometer.

Procedure:

-

Cell Preparation:

-

Culture AR4-2J cells in appropriate media.

-

Prior to the assay, wash the cells and resuspend them in the assay buffer.

-

-

Inhibition Assay:

-

Pre-incubate the cells with various concentrations of this compound for a specific duration.

-

Stimulate the cells with a fixed concentration of GRP or bombesin (a concentration that elicits a submaximal response is often used).

-

Include control groups with no this compound and no GRP/bombesin stimulation.

-

Incubate for a set period to allow for amylase release.

-

-

Amylase Measurement:

-

Centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant, which contains the released amylase.

-

Measure the amylase activity in the supernatant using an amylase assay kit according to the manufacturer's instructions. This typically involves a colorimetric reaction that is measured with a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of GRP-stimulated amylase release for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

GRP Receptor Signaling Pathway

This compound acts as an antagonist, blocking the initiation of the GRP receptor signaling cascade. Upon binding of an agonist like GRP, the receptor activates heterotrimeric G proteins, primarily of the Gαq and Gα12/13 families.[2] This initiates a cascade of downstream signaling events that are implicated in various cellular processes, including proliferation and migration.[2]

References

- 1. Gastrin-releasing peptide receptor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | GRP/BN受体拮抗剂 | MCE [medchemexpress.cn]

- 7. What are GRPR modulators and how do they work? [synapse.patsnap.com]

Investigating the Physiological Effects of BIM-26226: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-26226 is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR) and the bombesin receptor (BN receptor). This technical guide provides an in-depth overview of the physiological effects of this compound, with a focus on its mechanism of action, in vitro and in vivo activities, and its potential therapeutic applications, particularly in oncology. Contrary to initial hypotheses, extensive research has demonstrated that this compound does not function as a growth hormone secretagogue. Instead, its primary role lies in the modulation of signaling pathways associated with cell proliferation and secretion in tissues expressing GRPR and BN receptors. This document summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Bombesin (BN) and its mammalian counterpart, gastrin-releasing peptide (GRP), are neuropeptides that exert a wide range of physiological effects, including the regulation of gastrointestinal functions, smooth muscle contraction, and the modulation of pituitary hormone release. Their actions are mediated through high-affinity G protein-coupled receptors (GPCRs), namely the GRP-preferring receptor (GRPR/BB2) and the neuromedin B-preferring receptor (NMBR/BB1). Aberrant signaling through these receptors, particularly GRPR, has been implicated in the pathophysiology of various cancers, including those of the pancreas, prostate, and breast, where they can stimulate tumor growth and proliferation.

This compound has emerged as a valuable research tool and a potential therapeutic agent due to its high affinity and selectivity as an antagonist for GRPR and BN receptors. This guide aims to consolidate the current understanding of the physiological effects of this compound, providing a comprehensive resource for researchers in the field.

Mechanism of Action

This compound functions as a competitive antagonist at the GRPR and BN receptors.[1][2][3][4][5][6][7] By binding to these receptors, it prevents the binding of endogenous ligands like GRP and bombesin, thereby inhibiting their downstream signaling cascades. These receptors are primarily coupled to Gq proteins, and their activation leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade can subsequently activate the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, which are crucial for cell proliferation and survival. This compound effectively blocks these downstream events by preventing the initial receptor activation.

Signaling Pathway Diagram

Caption: GRP/Bombesin Receptor Signaling and Inhibition by this compound.

Quantitative Data on Physiological Effects

The physiological effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

| Parameter | Cell Line/System | Agonist | IC50 Value | Reference |

| GRP Receptor Binding | Tumor cell membranes | GRP | 6 nM | [1] |

| Amylase Release Inhibition | Pancreatic acinar cells | GRP | 0.2 nM | [1][2][3] |

| Amylase Release Inhibition | Pancreatic acinar cells | Bombesin | 0.3 nM | [1][2][3] |

| Inhibition of Cell Proliferation ([3H]thymidine incorporation) | Primary cultured pancreatic tumor cells | - | - | [1][2] |

Table 2: In Vivo Activity of this compound in a Rat Pancreatic Cancer Model

| Treatment Group | Dose (μg/kg) | Administration | Effect | Reference |

| This compound | 30 and 100 | Subcutaneous, 3 times daily for 14 days | Inhibited GRP-stimulated tumor growth | [1] |

| This compound (alone) | 30 and 100 | Subcutaneous, 3 times daily for 14 days | Little to no effect on tumor growth | [1][2] |

| This compound | 100 | Subcutaneous, once daily for 6 weeks | Induced somatostatin receptor synthesis in a colon cancer model | [1][2] |

| This compound | Not specified | Not specified | Reduced tumor volume, protein, RNA, amylase, and chymotrypsin content | |

| This compound | Not specified | Not specified | Significantly decreased gastrinemia | [1][2] |

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not fully available in the public domain. Therefore, the following are representative protocols for the key assays used to characterize the physiological effects of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to GRPR/BN receptors.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing GRPR/BN receptors in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Binding Reaction: In a multi-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled ligand (e.g., [125I]-GRP) and a range of concentrations of this compound. Include control wells with no unlabeled ligand (total binding) and wells with a high concentration of unlabeled GRP (non-specific binding).

-

Incubation: Incubate the reaction mixture at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Cell Proliferation Assay ([3H]-Thymidine Incorporation)

This assay measures the effect of this compound on the proliferation of cancer cells.

Caption: Workflow for a [3H]-Thymidine Incorporation Assay.

Methodology:

-

Cell Culture: Culture pancreatic cancer cells (e.g., AR4-2J) in appropriate media and seed them into 96-well plates at a predetermined density.

-

Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing various concentrations of this compound. In some experiments, a growth stimulus such as GRP may be added to assess the antagonistic effect of this compound.

-

Incubation: Incubate the cells for a desired period (e.g., 24-72 hours).

-

Pulse Labeling: Add [3H]-thymidine to each well and incubate for a further 4-18 hours to allow its incorporation into newly synthesized DNA.

-

Cell Harvesting: Harvest the cells onto glass fiber filter mats using a cell harvester.

-

Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the amount of incorporated [3H]-thymidine using a liquid scintillation counter.

-

Data Analysis: Express the results as a percentage of the control (untreated cells) and plot against the concentration of this compound to determine its effect on cell proliferation.

In Vivo Pancreatic Cancer Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Caption: Workflow for an In Vivo Pancreatic Cancer Model Study.

Methodology:

-

Animal Model: Utilize an appropriate animal model, such as immunodeficient mice with subcutaneously implanted human pancreatic cancer cells or a chemically-induced model in rats (e.g., with azaserine).

-

Tumor Induction/Implantation: Induce tumor formation or implant cancer cells. Allow tumors to reach a palpable size.

-

Group Allocation: Randomly assign animals to different treatment groups, including a vehicle control group and one or more groups receiving different doses of this compound.

-

Treatment Administration: Administer this compound or the vehicle control according to a predefined schedule (e.g., daily subcutaneous injections).

-

Monitoring: Monitor the animals regularly for signs of toxicity and measure tumor dimensions with calipers to calculate tumor volume.

-

Endpoint and Analysis: At the end of the study, euthanize the animals, and excise the tumors. Measure the final tumor weight and volume. Tissues can be further processed for histological analysis or biomarker assessment (e.g., protein, RNA, amylase, and chymotrypsin content).

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the GRPR and BN receptors. Its physiological effects are primarily inhibitory, blocking the proliferative and secretory actions of GRP and bombesin. The available data strongly indicate its potential as a therapeutic agent in cancers where these receptors are overexpressed. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing its mechanism of action, quantitative effects, and the experimental approaches used for its characterization. Further research is warranted to fully elucidate its therapeutic potential in clinical settings.

References

- 1. Assessing the Secretory Capacity of Pancreatic Acinar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Drug design and testing: profiling of antiproliferative agents for cancer therapy using a cell-based methyl-[3H]-thymidine incorporation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

BIM-26226's impact on cellular proliferation

An In-depth Technical Guide on the Impact of BIM-26226 on Cellular Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). Gastrin-releasing peptide (GRP) and its amphibian analog, bombesin, are potent mitogens for various normal and neoplastic tissues. By blocking the binding of GRP to its receptor, this compound has been investigated as a potential anti-proliferative agent in several cancer models. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cellular proliferation with a focus on pancreatic and other cancers, detailed experimental protocols from key studies, and a summary of the pertinent quantitative data.

Introduction

The bombesin family of peptides, including GRP, plays a significant role in regulating cellular proliferation, differentiation, and various physiological processes. The GRP receptor is a G-protein coupled receptor (GPCR) that is frequently overexpressed in a variety of human cancers, including those of the pancreas, breast, prostate, and lung. This overexpression makes the GRPR an attractive target for cancer therapy. This compound is a synthetic peptide analog designed to competitively inhibit the binding of GRP to its receptor, thereby blocking the downstream signaling pathways that lead to cell growth.

Mechanism of Action

This compound exerts its anti-proliferative effects by acting as a selective antagonist at the GRPR. The binding of GRP to its receptor typically initiates a cascade of intracellular signaling events. This compound competitively inhibits this initial binding step.

The Gastrin-Releasing Peptide Receptor (GRPR) Signaling Pathway

The GRPR is primarily coupled to the Gαq and Gα12/13 families of G-proteins. Upon agonist binding, the receptor activates these G-proteins, leading to the stimulation of downstream effector enzymes and the generation of second messengers. The key signaling cascades initiated by GRPR activation are:

-

Phospholipase C (PLC) Pathway: Activated Gαq stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

-

MAPK Pathway: The activation of PKC and other signaling intermediates leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascades, including the ERK, JNK, and p38 pathways. These pathways ultimately regulate the activity of transcription factors that control gene expression related to cell proliferation, survival, and differentiation.

-

Rho Signaling: Gα12/13 proteins activate Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase Rho. This pathway is involved in cytoskeletal reorganization, cell migration, and metastasis.

By blocking the initial ligand-receptor interaction, this compound effectively inhibits these downstream signaling events, thereby attenuating the pro-proliferative signals mediated by GRP.

Quantitative Data on the Effects of this compound

The anti-proliferative and receptor-antagonistic effects of this compound have been quantified in several studies. The following tables summarize the key findings.

| Parameter | Cell Line / Model | Value | Reference |

| IC50 (vs GRP) | AR4-2J rat pancreatic carcinoma | 0.2 nM | [1] |

| IC50 (vs Bombesin) | AR4-2J rat pancreatic carcinoma | 0.3 nM | [1] |

| IC50 (Receptor Binding) | Acinar pancreatic tumor cell membranes | 6 nM |

Table 1: In Vitro Antagonistic Potency of this compound.

| Cell Line / Model | Treatment | Effect | Reference |

| Primary cultured pancreatic tumor cells | 0.1 nM - 1 µM this compound for 24h | Significantly decreased [3H]thymidine incorporation | |

| SIIA human gastric cancer cells | This compound | Blocked bombesin-induced increase in [Ca2+]i, but did not block bombesin-stimulated growth | [2] |

Table 2: In Vitro Effects of this compound on Cellular Proliferation.

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Lewis rats with transplanted acinar pancreatic carcinoma | 30 and 100 µg/kg/day this compound for 14 days | Significantly inhibited GRP-stimulated tumor growth (reduced tumor volume, protein, and RNA content). The higher dose was more effective. | |

| BDIX rats with colon cancer peritoneal carcinomatosis | Not specified | Inactive on tumor growth in this model. | [3] |

Table 3: In Vivo Effects of this compound on Tumor Growth.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

[3H]Thymidine Incorporation Assay for Cellular Proliferation

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Protocol based on Damgé C, et al. (1998):

-

Cell Culture: Primary cultures of acinar pancreatic carcinoma cells are established from tumors grown in Lewis rats.

-

Seeding: Cells are seeded into 24-well plates at a specified density and allowed to adhere.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10^-6 M) with or without GRP. Cells are incubated for a defined period (e.g., 24 hours).

-

Radiolabeling: [3H]thymidine (e.g., 1 µCi/ml) is added to each well, and the cells are incubated for an additional period (e.g., 4-6 hours) to allow for incorporation into newly synthesized DNA.

-

Harvesting and Lysis: The cells are washed to remove unincorporated [3H]thymidine, and then lysed.

-

DNA Precipitation: The DNA is precipitated using an acid (e.g., trichloroacetic acid) and collected on glass fiber filters.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter. The counts per minute (CPM) are proportional to the rate of DNA synthesis.

In Vivo Tumor Growth Inhibition Study

This protocol describes the evaluation of this compound's effect on the growth of transplanted pancreatic tumors in an animal model.

Protocol based on Damgé C, et al. (1998):

-

Animal Model: Male Lewis rats are used. An acinar pancreatic adenocarcinoma is transplanted subcutaneously in the scapular region.

-

Tumor Growth and Grouping: Once the tumors reach a palpable size, the animals are randomly assigned to different treatment groups (e.g., control, GRP-stimulated, GRP + this compound, this compound alone).

-

Treatment Administration: this compound is administered subcutaneously at doses of 30 and 100 µg/kg/day for 14 consecutive days. GRP is administered to the relevant groups. The control group receives the vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

Endpoint Analysis: At the end of the treatment period, the animals are euthanized, and the tumors are excised and weighed. Tumor samples are also analyzed for protein and ribonucleic acid (RNA) content.

Discussion and Conclusion

This compound has demonstrated clear antagonistic activity at the GRPR, effectively blocking GRP-stimulated signaling pathways. In preclinical models of pancreatic cancer, this antagonism translates into a significant inhibition of cellular proliferation both in vitro and in vivo. The data suggests that this compound can counteract the mitogenic effects of GRP.

However, the efficacy of this compound may be context-dependent. For instance, in a human gastric cancer cell line, while this compound blocked the GRP-induced calcium signaling, it did not inhibit cell growth, suggesting the involvement of alternative, GRP-receptor-mediated, but PLC-independent, growth pathways in this particular cancer type.[2] Furthermore, in a model of colon cancer peritoneal carcinomatosis, this compound was found to be inactive against tumor growth.[3]

These findings underscore the importance of understanding the specific signaling pathways that drive proliferation in different cancer types when considering targeted therapies like GRPR antagonists. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting further studies to explore the therapeutic potential of this compound and other GRPR antagonists. The development of such targeted agents represents a promising avenue for the treatment of GRPR-overexpressing malignancies.

References

- 1. Effects of BIM26226, a potent and specific bombesin receptor antagonist, on amylase release and binding of bombesin-like peptides to AR4-2J cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bombesin stimulates the in vitro growth of a human gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In-vivo effect of somatostatin analog, lanreotide, and/or grp antagonist, this compound, on the growth of colon-cancer peritoneal carcinomatosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Effects of BIM-26226

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-26226 is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR) and the bombesin receptor (BNR), both of which are G-protein coupled receptors implicated in various physiological and pathological processes, including cancer. This technical guide provides a comprehensive overview of the downstream effects of this compound, focusing on its mechanism of action, impact on intracellular signaling cascades, and effects on cellular functions. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear and concise representation of the underlying molecular interactions.

Introduction

Gastrin-releasing peptide (GRP) and its amphibian analog, bombesin, are neuropeptides that mediate a wide range of biological effects, including smooth muscle contraction, gastric acid secretion, and the regulation of cell growth and proliferation. These effects are primarily mediated through the activation of two high-affinity G-protein coupled receptors: the gastrin-releasing peptide receptor (GRPR), also known as BB2, and the neuromedin B receptor (NMBR), or BB1. A third receptor, BRS-3 (BB3), is an orphan receptor with structural homology. GRPR and BNR are frequently overexpressed in various malignancies, including prostate, breast, lung, and pancreatic cancers, making them attractive targets for cancer therapy.

This compound is a synthetic peptide analog that acts as a competitive antagonist at GRPR and BNR, effectively blocking the downstream signaling initiated by their endogenous ligands. This guide delves into the molecular consequences of this antagonism, providing a detailed examination of the downstream effects of this compound.

Mechanism of Action

This compound exerts its effects by competitively binding to GRPR and BNR, thereby preventing the binding of endogenous agonists like GRP. These receptors are coupled to the Gq family of G-proteins. Upon agonist binding, a conformational change in the receptor activates Gq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream target proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as Raf, MEK, and ERK. This signaling pathway is crucial for cell proliferation, differentiation, and survival.

By blocking the initial binding of agonists, this compound effectively inhibits this entire downstream signaling cascade.

Signaling Pathway Diagram

Caption: GRPR/BNR signaling cascade and its inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Antagonist Activity of this compound

| Parameter | Cell Line | Agonist | IC50 Value | Reference |

| Receptor Binding | Tumor cell membranes | GRP | 6 nM | [1] |

| Amylase Release | AR4-2J cells | Bombesin | 0.3 nM | [2][3] |

| Amylase Release | AR4-2J cells | GRP | 0.2 nM | [2][3] |

| [3H]Thymidine Incorporation | Primary cultured pancreatic tumor cells | - | Significant decrease at 0.1 nM - 1 µM | [2] |

| Ca2+ Influx | Not specified | Bombesin | Blocked at 0.1 µM | [2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Dosage | Effect | Reference |

| Rat with transplanted pancreatic cancer | This compound | 30 and 100 µg/kg, s.c., 3 times daily for 14 days | Inhibited GRP-stimulated tumor growth.[1] | |

| Colon cancer rat model | This compound | 100 µg/kg, s.c., once daily for 6 weeks | Induced synthesis of somatostatin receptors; no significant effect on tumor growth.[2][4] |

Downstream Effects of this compound

Inhibition of Cellular Proliferation

A key downstream effect of this compound is the inhibition of cancer cell proliferation. As illustrated in the signaling pathway diagram, GRPR and BNR activation leads to the stimulation of the MAPK/ERK pathway, a critical regulator of cell growth. By blocking this pathway, this compound can arrest the cell cycle and inhibit DNA synthesis, as demonstrated by the reduced incorporation of [3H]thymidine in pancreatic tumor cells.[2]

Blockade of Calcium Mobilization

This compound effectively blocks the increase in intracellular calcium concentration induced by bombesin.[2] This is a direct consequence of inhibiting the Gq-PLC-IP3 signaling axis. The prevention of calcium influx has significant implications for various cellular processes, including enzyme secretion (e.g., amylase from pancreatic acinar cells) and the activation of calcium-dependent signaling pathways.

Induction of Somatostatin Receptor Synthesis

An intriguing downstream effect of this compound observed in a colon cancer rat model is the induction of somatostatin receptor synthesis.[2][4] While the precise molecular mechanism underlying this phenomenon remains to be fully elucidated, it suggests a potential for crosstalk between the bombesin and somatostatin receptor systems. Prolonged antagonism of GRPR/BNR may trigger a compensatory upregulation of other inhibitory GPCRs, such as the somatostatin receptor. This could have therapeutic implications, as somatostatin analogs are used in the treatment of various cancers. Further research is needed to unravel the signaling pathways and transcriptional factors involved in this regulatory process.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity of this compound to GRPR.

Experimental Workflow Diagram

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Cell Culture and Membrane Preparation: Culture GRPR-expressing cells (e.g., AR4-2J or PC-3) to confluence. Harvest the cells and homogenize them in a cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in a binding buffer.

-

Binding Assay: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled GRP), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Separation: Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

[3H]Thymidine Incorporation Assay for Cell Proliferation

This protocol outlines a method to assess the effect of this compound on cell proliferation.

Methodology:

-

Cell Seeding: Seed pancreatic cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 24 hours.[2]

-

Radiolabeling: Add [3H]thymidine to each well and incubate for a further 4-6 hours to allow for its incorporation into newly synthesized DNA.

-

Harvesting: Harvest the cells onto a glass fiber filter mat using a cell harvester.

-

Detection: Measure the amount of incorporated [3H]thymidine using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the control (untreated cells) and plot against the concentration of this compound to determine its inhibitory effect on cell proliferation.

Intracellular Calcium Measurement

This protocol describes a general method for measuring changes in intracellular calcium levels.

Methodology:

-

Cell Loading: Culture cells on glass coverslips and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye.

-

Baseline Measurement: Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope. Excite the cells at appropriate wavelengths and record the baseline fluorescence emission.

-

Stimulation and Inhibition: Perfuse the cells with a solution containing a GRPR/BNR agonist (e.g., bombesin) to induce a calcium response. Subsequently, introduce this compound to observe its inhibitory effect on the agonist-induced calcium influx.

-

Data Analysis: Calculate the ratio of fluorescence intensities at the different excitation wavelengths to determine the intracellular calcium concentration. Plot the change in calcium concentration over time to visualize the effects of the agonist and this compound.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that acts by antagonizing GRPR and BNR. Its primary downstream effects include the inhibition of the Gq-PLC-IP3/DAG-Ca2+-PKC signaling cascade, leading to a reduction in cancer cell proliferation and blockade of calcium-dependent processes. The observation that this compound can induce the synthesis of somatostatin receptors opens up new avenues for research into the interplay between different GPCR signaling pathways in cancer. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the multifaceted effects of this compound and its potential clinical applications.

References

- 1. Effect of the gastrin-releasing peptide antagonist BIM 26226 and lanreotide on an acinar pancreatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In-vivo effect of somatostatin analog, lanreotide, and/or grp antagonist, this compound, on the growth of colon-cancer peritoneal carcinomatosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

BIM-26226: In Vitro Application Notes and Protocols for a Selective GRPR Antagonist

For Research Use Only.

Abstract

BIM-26226 is a potent and selective antagonist of the gastrin-releasing peptide receptor (GRPR), also known as the bombesin receptor subtype 2 (BB2). It competitively inhibits the binding of natural ligands like gastrin-releasing peptide (GRP) and bombesin (BN), thereby blocking downstream signaling pathways. These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound, including receptor binding, functional assays measuring amylase release and intracellular calcium mobilization, and a cell proliferation assay.

Introduction

Gastrin-releasing peptide (GRP) and its amphibian analog, bombesin (BN), are neuropeptides that mediate a variety of physiological processes, including gastrointestinal functions, and have been implicated in the growth of certain cancers. These peptides exert their effects through high-affinity G protein-coupled receptors, primarily the GRPR. This compound is a synthetic peptide analog designed to specifically antagonize the GRPR, making it a valuable tool for studying the roles of GRP in health and disease. This document outlines key in vitro experimental protocols to investigate the pharmacological profile of this compound.

Data Presentation